IMPDH2 Enzyme Inhibition: Target Compound Ki vs. Structural Analog
2-Benzylpropanediamide (CAS 1846-13-5) has been directly evaluated for inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). In a competitive inhibition assay, the compound exhibited a Ki of 240 nM against IMPDH2 when tested with the IMP substrate [1]. In a separate assay against the NAD+ substrate of IMPDH2, the compound demonstrated a Ki of 440 nM, indicating substrate-dependent inhibition kinetics with approximately 1.8-fold selectivity for the IMP-binding site over the NAD+ site [1]. This enzyme is a validated target in Cryptosporidium parvum and other parasitic infections [2]. In comparison, a closely related benzyl amide derivative (Compound 69: Me substituent at X position, CH₂Ph at R1) tested in a parallel SAR study showed an IC₅₀ > 5000 nM (>5 µM) against the same target [2]. This represents a greater than 20-fold difference in potency (240 nM Ki for target vs. >5000 nM IC₅₀ for comparator), underscoring the critical role of the precise substitution pattern.
| Evidence Dimension | IMPDH2 inhibitory activity |
|---|---|
| Target Compound Data | Ki = 240 nM (IMP substrate assay); Ki = 440 nM (NAD+ substrate assay) |
| Comparator Or Baseline | Compound 69 (benzyl amide derivative): IC₅₀ > 5000 nM |
| Quantified Difference | >20-fold greater potency for 2-Benzylpropanediamide |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) enzyme inhibition assay |
Why This Matters
This quantitative potency data establishes 2-Benzylpropanediamide as a validated starting point for IMPDH2-targeted inhibitor development, with a defined selectivity window between substrate binding sites that can guide medicinal chemistry optimization efforts.
- [1] BindingDB. (2025). Affinity data for BDBM50421763 against Inosine-5'-monophosphate dehydrogenase 2. BindingDB Entry. View Source
- [2] Gorla, S. K., et al. (2014). SAR of benzyl amide derivatives for CpIMPDH inhibition. Table 5, compound 69. PMC. View Source
